molecular formula C10H11NO3S B2633304 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 80414-37-5

2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B2633304
CAS No.: 80414-37-5
M. Wt: 225.26
InChI Key: UIJDFPAGHBJLRS-UHFFFAOYSA-N
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Description

2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a heterocyclic compound with a unique structure that includes a thiophene ring fused to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a cyclopentane derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound .

Scientific Research Applications

2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
  • 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid
  • 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

Uniqueness

2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is unique due to the presence of the acetamido group, which can enhance its binding affinity to biological targets and improve its pharmacokinetic properties. This makes it a valuable compound for drug development and other applications .

Properties

IUPAC Name

2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-5(12)11-9-8(10(13)14)6-3-2-4-7(6)15-9/h2-4H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJDFPAGHBJLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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